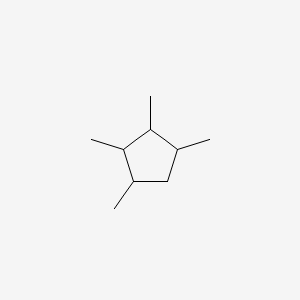
1,2,3,4-Tetramethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base, such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution of hydrogen atoms with methyl groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of tetramethylcyclopentadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1,2,3,4-Tetramethylcyclopentane is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying the effects of methyl substitution on cyclopentane’s chemical properties.
Biology: The compound is used in biochemical studies to understand the interactions of methylated cyclopentane derivatives with biological molecules.
Medicine: Research on this compound contributes to the development of new pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: The compound is employed in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with various molecular targets and pathways. The presence of four methyl groups influences the compound’s reactivity and binding affinity to different substrates. In biochemical studies, it has been observed that the compound can modulate enzyme activity and receptor binding, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetramethylcyclopentane can be compared with other methylated cyclopentane derivatives, such as:
- 1,1,3,4-Tetramethylcyclopentane
- 1,2,3,4-Tetramethylcyclohexane
- 1,2,3,4-Tetramethylcyclopentadiene
Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct chemical and physical properties compared to its analogs. For instance, the compound exhibits different boiling and melting points, solubility, and reactivity patterns, making it a valuable subject for comparative studies in organic chemistry.
Propriétés
Numéro CAS |
2532-67-4 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |
Clé InChI |
INYXDKODFMWKER-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one](/img/structure/B13798547.png)
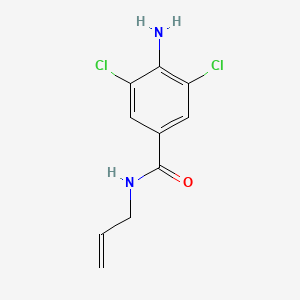
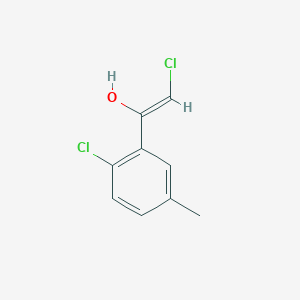
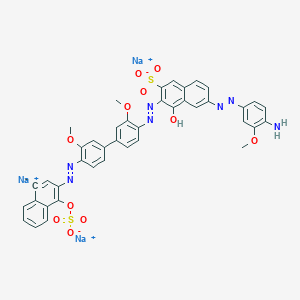
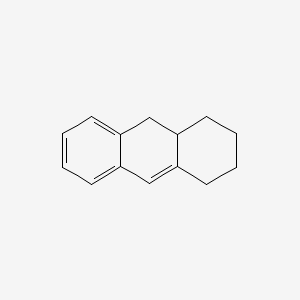
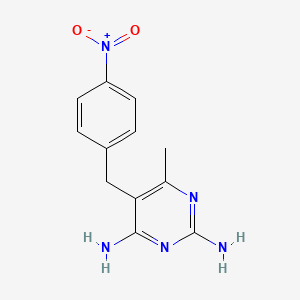
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
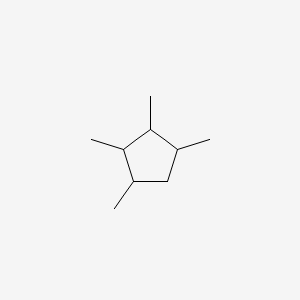

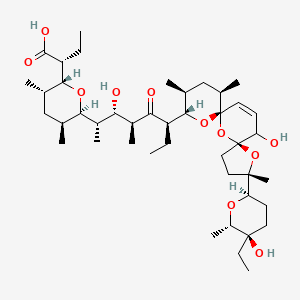
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
